(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione
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Overview
Description
1-[2-(1H-INDOL-3-YL)ETHYL]-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE is a complex organic compound that features an indole moiety, a phenethylamine group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-INDOL-3-YL)ETHYL]-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-INDOL-3-YL)ETHYL]-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(1H-INDOL-3-YL)ETHYL]-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[2-(1H-INDOL-3-YL)ETHYL]-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the phenethylamine group may modulate neurotransmitter activity. The compound’s overall structure allows it to engage in multiple interactions, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptamine: A naturally occurring compound with an indole moiety and an ethylamine side chain.
Ibuprofen: A non-steroidal anti-inflammatory drug with a phenylpropanoic acid structure.
Uniqueness
1-[2-(1H-INDOL-3-YL)ETHYL]-4-[(Z)-1-(PHENETHYLAMINO)ETHYLIDENE]-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE is unique due to its combination of indole, phenethylamine, and pyrrole moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H29N3O2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-[1-(2-phenylethylamino)ethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H29N3O2/c1-21(31-18-16-22-10-4-2-5-11-22)27-28(23-12-6-3-7-13-23)33(30(35)29(27)34)19-17-24-20-32-26-15-9-8-14-25(24)26/h2-15,20,28,31-32H,16-19H2,1H3/b27-21- |
InChI Key |
JGYMWUOTABSYRX-MEFGMAGPSA-N |
Isomeric SMILES |
C/C(=C/1\C(N(C(=O)C1=O)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4)/NCCC5=CC=CC=C5 |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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